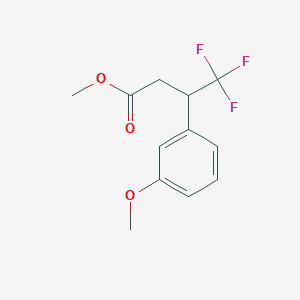
7-CHLORO-5-IODO-4-OXO-1H-QUINOLINE-2-CARBOXYLIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-CHLORO-5-IODO-4-OXO-1H-QUINOLINE-2-CARBOXYLIC ACID is a quinoline derivative with significant chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-5-IODO-4-OXO-1H-QUINOLINE-2-CARBOXYLIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-3-iodoaniline and ethyl acetoacetate.
Cyclization: The starting materials undergo cyclization in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinoline ring.
Oxidation: The intermediate product is then oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce the keto group at the 4-position.
Carboxylation: Finally, the carboxylic acid group is introduced at the 2-position through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinolines.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinolines.
Substitution: Various substituted quinolines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-CHLORO-5-IODO-4-OXO-1H-QUINOLINE-2-CARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-CHLORO-5-IODO-4-OXO-1H-QUINOLINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death. The presence of chlorine and iodine atoms enhances the compound’s binding affinity to these enzymes, making it a potent antibacterial agent.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use in the synthesis of ciprofloxacin, a widely used antibiotic.
7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: An intermediate in the synthesis of levofloxacin, another important antibiotic.
Uniqueness
7-CHLORO-5-IODO-4-OXO-1H-QUINOLINE-2-CARBOXYLIC ACID is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry.
Propiedades
Número CAS |
123157-60-8 |
|---|---|
Fórmula molecular |
C10H5ClINO3 |
Peso molecular |
349.51 g/mol |
Nombre IUPAC |
7-chloro-5-iodo-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5ClINO3/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14/h1-3H,(H,13,14)(H,15,16) |
Clave InChI |
YXXRRQFCBIAGLD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC(=CC2=O)C(=O)O)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[[(5R)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B8688168.png)







![4-{[Ethyl(methyl)amino]methyl}aniline](/img/structure/B8688227.png)

